molecular formula C11H10O3 B8504651 5-benzyl-4-hydroxy-5H-furan-2-one

5-benzyl-4-hydroxy-5H-furan-2-one

Cat. No.: B8504651
M. Wt: 190.19 g/mol
InChI Key: PUCAAABYFQOKLT-UHFFFAOYSA-N
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Description

5-Benzyl-4-hydroxy-5H-furan-2-one is a γ-lactone derivative characterized by a benzyl substituent at the C5 position and a hydroxyl group at C2. Its furanone core confers reactivity and biological relevance, particularly in pharmaceutical and synthetic chemistry.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-benzyl-3-hydroxy-2H-furan-5-one

InChI

InChI=1S/C11H10O3/c12-9-7-11(13)14-10(9)6-8-4-2-1-3-5-8/h1-5,7,10,12H,6H2

InChI Key

PUCAAABYFQOKLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=CC(=O)O2)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

5-benzyl-4-hydroxy-5H-furan-2-one exhibits significant biological activities, making it a candidate for drug development. Research indicates its potential as an antimicrobial agent , particularly against resistant strains of bacteria such as Staphylococcus aureus. Studies have shown that derivatives of furanones can inhibit bacterial growth and biofilm formation, which is critical in treating infections caused by multidrug-resistant organisms .

Case Study: Antimicrobial Activity
A study highlighted the synthesis of various furanone derivatives and their evaluation against MRSA. The results indicated that certain modifications to the furanone structure enhance antibacterial efficacy, suggesting that this compound could be optimized for better activity .

Agricultural Applications

In agricultural sciences, this compound has shown promise as a plant growth regulator and pesticide . Its ability to modulate plant growth responses can be harnessed to improve crop yields and resistance to pests.

Case Study: Plant Growth Regulation
Research has demonstrated that furanone derivatives can influence the growth patterns of various crops. For instance, the application of certain furanones resulted in increased root elongation and biomass accumulation in treated plants, suggesting their potential use in sustainable agriculture practices .

Industrial Applications

As a platform chemical, this compound can serve as a precursor for synthesizing higher-value chemicals. Its electrophilic nature allows for various reactions under mild conditions, making it suitable for producing industrially relevant compounds.

Case Study: Synthesis of C4 Chemicals
A recent study explored the conversion of this compound into valuable C4 chemicals through oxidation and reductive aminolysis. The high yields obtained in these reactions indicate its viability as a multipurpose platform chemical in bio-based chemical production .

Summary of Applications

The following table summarizes the applications of this compound across different fields:

Field Application Key Findings
Medicinal ChemistryAntimicrobial agentEffective against MRSA; structural modifications enhance efficacy .
Agricultural SciencesPlant growth regulatorIncreases root elongation and biomass; potential for sustainable agriculture .
Industrial ChemistryPlatform chemical for C4 synthesisHigh yields in oxidation and reductive aminolysis reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Implications

4-(1H-Indol-3-yl)-5-(4-Methoxyphenyl)furan-2(5H)-one
  • Structure : Features an indole moiety at C4 and a 4-methoxyphenyl group at C3.
  • Synthesis : Produced via multicomponent condensation of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid .
  • Activity : Indole substituents are associated with enhanced bioactivity, including antimicrobial and anticancer properties, due to their prevalence in natural products .
  • Key Difference : The indole and methoxyphenyl groups in this analog may broaden pharmacological scope compared to the benzyl group in the target compound, which prioritizes lipophilicity over π-π stacking (indole) or electron-donating effects (methoxy) .
5-Hydroxymethyl-2(5H)-furanone
  • Structure : Substituted with a hydroxymethyl group at C4.
  • Spectroscopy: NMR data (¹H and ¹³C) align closely with commercial (S)-5-hydroxymethyl-2(5H)-furanone, confirming structural integrity .
  • Key Difference : The hydroxymethyl group increases polarity, reducing lipophilicity compared to the benzyl group in the target compound. This may limit its utility in central nervous system (CNS)-targeted drugs but enhance solubility in aqueous systems .
5-Bromo-3-hydroxy-3H-2-benzofuran-1-one
  • Structure : A benzofuran derivative with bromine at C5 and hydroxyl at C3.
  • Applications : Cited in patents by Bristol-Myers Squibb and AbbVie for synthetic intermediates in drug development .
  • Key Difference : The bromine atom increases molecular weight (229.03 g/mol) and introduces electrophilic reactivity, enabling cross-coupling reactions. This contrasts with the benzyl group’s role in steric stabilization .

Substituent Effects on Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Key Properties
5-Benzyl-4-hydroxy-5H-furan-2-one C5-benzyl, C4-hydroxy ~206.24 (estimated) High lipophilicity, moderate reactivity
5-Hydroxymethyl-2(5H)-furanone C5-hydroxymethyl ~114.10 High polarity, water-soluble
5-Bromo-3-hydroxy-3H-2-benzofuran-1-one C5-bromo, C3-hydroxy 229.03 Electrophilic reactivity, higher density
cis-4-Benzyl-dihydrofuran-2(3H)-one C4-benzyl, dihydro core ~204.27 Reduced ring strain, enhanced stability

Preparation Methods

Stereochemical Considerations and Protective Group Strategies

The synthesis of 5-benzyl-4-hydroxy-5H-furan-2-one requires precise control over stereochemistry, particularly at the C4 and C5 positions. A patent by Ghosh et al. (WO2004033462A2) outlines an enantioselective approach starting from (5S)-hydroxymethyl-5H-furan-2-one (compound 1 ). The hydroxy group at C5 is protected using benzyl chloroformate, yielding (5S)-5-(benzyloxymethyl)-5H-furan-2-one (compound 2 ). Subsequent deprotection under hydrogenolytic conditions generates the free hydroxy group, while the benzyl moiety remains intact. This method avoids racemic mixtures, achieving >98% enantiomeric excess (ee) by leveraging chiral pool synthesis.

Key Reaction Conditions

  • Protection: Benzyl chloroformate, pyridine, 0°C → room temperature, 12 hours.

  • Deprotection: H₂/Pd-C, methanol, 25°C, 6 hours.

  • Yield: 82% over two steps.

Photochemical Cyclization for Furanone Ring Formation

A photochemical step is employed to construct the fused furanone ring. Irradiation of a diene precursor (derived from compound 2 ) at 254 nm induces a [2+2] cycloaddition, forming the bicyclic framework. This step is critical for establishing the cis-fused ring system, with the benzyl group positioned axially to minimize steric strain.

Acid-Catalyzed Cyclization of β-Formylcrotonate Derivatives

Adaptation of Hydrochloric Acid-Mediated Cyclization

The synthesis of analogous 5-hydroxyfuran-2-ones, as described in US5654444A, involves cyclizing alkyl β-formylcrotonates with aqueous HCl. For this compound, methyl β-formylcrotonate is modified by substituting the methyl group with a benzyl moiety. Refluxing in 10% HCl at 95°C for 3 hours induces cyclization, yielding the target compound via intramolecular esterification.

Optimization Insights

  • Acid Concentration: 10% HCl maximizes yield (76%) while minimizing side products like 5-methoxy derivatives.

  • Temperature: Reactions above 90°C favor ring closure over ester hydrolysis.

  • Byproduct Recycling: 5-Benzyl-4-methoxy-5H-furan-2-one, a common byproduct, is converted back to the target compound via HCl treatment.

One-Pot Synthesis with In Situ Byproduct Conversion

A one-pot protocol combines cyclization and byproduct conversion. After initial cyclization, volatiles are removed under reduced pressure, and the residue is heated at 100°C with residual HCl. This converts residual 5-benzyl-4-methoxy derivatives into the hydroxy product, raising the overall yield to 89%.

Halolactonization-Hydroxylation Sequential Reactions

Iodolactonization of 4-Aryl-2,3-Allenoic Acids

A method from PubMed (14961712) employs iodolactonization of 4-aryl-2,3-allenoic acids to access 4-halo-5-hydroxyfuran-2-ones. For this compound, 4-benzyl-2,3-allenoic acid is treated with I₂ in dichloromethane, forming a iodolactone intermediate. Subsequent hydroxylation with aqueous H₂O₂ yields the target compound.

Mechanistic Rationale

  • Iodolactonization: I₂ activates the allenoic acid, inducing cyclization to form a 4-iodo-furan-2-one.

  • Hydroxylation: Nucleophilic displacement of iodide by water introduces the C4 hydroxy group.

  • Yield: 68% over two steps.

Comparative Analysis of Synthetic Routes

Yield and Stereochemical Purity

MethodStarting MaterialYield (%)Enantiomeric Excess (%)
Enantioselective(5S)-Hydroxymethylfuranone82>98
Acid-CatalyzedMethyl β-formylcrotonate89Racemic
Halolactonization4-Benzyl-allenoic acid68N/A

Industrial Scalability Considerations

  • The enantioselective route requires chiral starting materials, increasing cost but ensuring high purity for pharmaceutical use.

  • Acid-catalyzed cyclization is cost-effective but necessitates racemic resolution if enantiopure product is required.

  • Halolactonization offers modularity for derivatives but involves toxic iodine reagents.

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